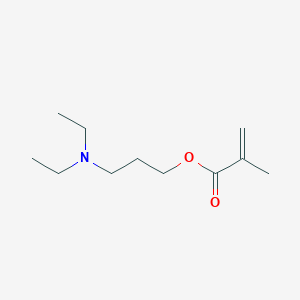
3-(Diethylamino)propyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Diethylamino)propyl 2-methylprop-2-enoate is an organic compound with the molecular formula C10H19NO2. It is commonly used in various chemical and industrial applications due to its unique properties. This compound is known for its role in the synthesis of polymers and other chemical intermediates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)propyl 2-methylprop-2-enoate typically involves the esterification of 3-(Diethylamino)propanol with methacrylic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of reactants and catalysts into the reactor, followed by the removal of by-products and purification of the final product. The use of advanced purification techniques, such as column chromatography and high-performance liquid chromatography, ensures the high purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
3-(Diethylamino)propyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Aplicaciones Científicas De Investigación
3-(Diethylamino)propyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the development of drug delivery systems and biomedical materials.
Medicine: Investigated for its potential use in controlled drug release and targeted therapy.
Industry: Utilized in the production of adhesives, coatings, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Diethylamino)propyl 2-methylprop-2-enoate involves its interaction with various molecular targets and pathways. In drug delivery systems, the compound forms polymers that encapsulate the drug molecules, allowing for controlled release. The ester group in the compound can undergo hydrolysis, releasing the active drug at the target site. The diethylamino group enhances the solubility and stability of the compound, facilitating its use in various applications .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Dimethylamino)propyl methacrylate
- 3-(Diethylamino)propyl acrylate
- 2-(Diethylamino)ethyl methacrylate
Uniqueness
3-(Diethylamino)propyl 2-methylprop-2-enoate is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. The presence of the diethylamino group enhances its solubility in organic solvents, making it suitable for various applications. Additionally, the methacrylate ester group allows for easy polymerization, making it a valuable monomer in polymer chemistry .
Propiedades
Número CAS |
52125-39-0 |
|---|---|
Fórmula molecular |
C11H21NO2 |
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
3-(diethylamino)propyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H21NO2/c1-5-12(6-2)8-7-9-14-11(13)10(3)4/h3,5-9H2,1-2,4H3 |
Clave InChI |
PCUPXNDEQDWEMM-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCOC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,4-Trimethyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2-dihydroquinoline](/img/structure/B14143080.png)
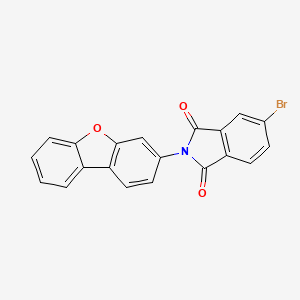
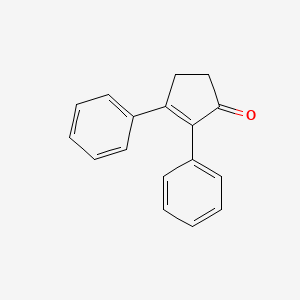
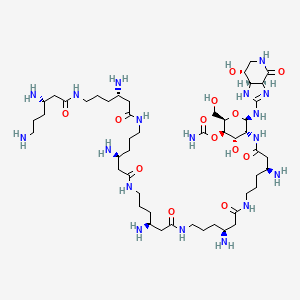
methanone](/img/structure/B14143115.png)
![2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B14143123.png)
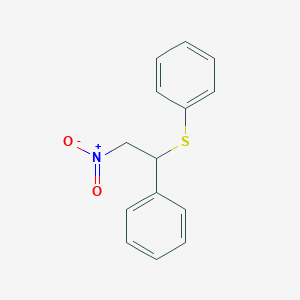

![N~1~-[2-(Pyridin-4-yl)propyl]ethane-1,2-diamine](/img/structure/B14143142.png)
![5-[(2-methoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14143143.png)
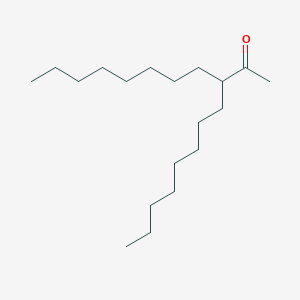
![(5E)-1-[2-(cyclohex-1-en-1-yl)ethyl]-5-{[(3,3-diphenylpropyl)amino]methylidene}-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14143165.png)

![Propan-2-yl 3-[(propan-2-yl)oxy]propanoate](/img/structure/B14143172.png)
